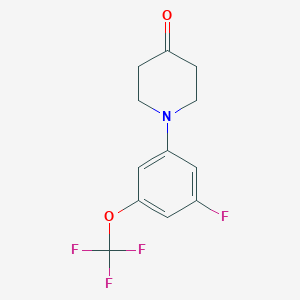
(1S,4aS,10S,10aR)-5,8,10-trihydroxy-6-methoxy-1,4a-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1S,4aS,10S,10aR)-5,8,10-trihydroxy-6-methoxy-1,4a-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid is a complex organic molecule with a phenanthrene core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4aS,10S,10aR)-5,8,10-trihydroxy-6-methoxy-1,4a-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include the following steps:
Formation of the Phenanthrene Core: This can be achieved through cyclization reactions involving aromatic precursors.
Functional Group Introduction: Hydroxyl, methoxy, and carboxylic acid groups are introduced through various organic reactions such as hydroxylation, methylation, and carboxylation.
Stereochemical Control: Ensuring the correct stereochemistry at each chiral center is crucial and may involve the use of chiral catalysts or reagents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to increase reaction efficiency.
Purification: Employing techniques such as chromatography to purify the final product.
Scalability: Adapting the synthetic route for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
The compound (1S,4aS,10S,10aR)-5,8,10-trihydroxy-6-methoxy-1,4a-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carbonyl group may yield alcohols.
Aplicaciones Científicas De Investigación
The compound (1S,4aS,10S,10aR)-5,8,10-trihydroxy-6-methoxy-1,4a-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1S,4aS,10S,10aR)-5,8,10-trihydroxy-6-methoxy-1,4a-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,4aS,10S,10aR)-5,6,8,10-tetrakis(acetyloxy)-1-[(formyloxy)methyl]-1,4a-dimethyl-7-(prop-2-en-1-yl)-1,2,3,4,4a,9,10,10a-octahydrophenanthren-9-yl acetate .
- (1S,4aS,10S,10aR)-1,10,10a-trimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene .
Uniqueness
The uniqueness of (1S,4aS,10S,10aR)-5,8,10-trihydroxy-6-methoxy-1,4a-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C21H28O7 |
|---|---|
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
(1S,4aS,10S,10aR)-5,8,10-trihydroxy-6-methoxy-1,4a-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C21H28O7/c1-9(2)10-13(22)11-12(15(24)17(10)28-5)20(3)7-6-8-21(4,19(26)27)18(20)16(25)14(11)23/h9,16,18,22,24-25H,6-8H2,1-5H3,(H,26,27)/t16-,18-,20-,21+/m1/s1 |
Clave InChI |
SEXZQSLLBDHCDI-DWIQEWEKSA-N |
SMILES isomérico |
CC(C)C1=C(C2=C(C(=C1OC)O)[C@]3(CCC[C@]([C@@H]3[C@@H](C2=O)O)(C)C(=O)O)C)O |
SMILES canónico |
CC(C)C1=C(C2=C(C(=C1OC)O)C3(CCCC(C3C(C2=O)O)(C)C(=O)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrazolo[3,4-b]pyridine-6-carbaldehyde](/img/structure/B15233867.png)

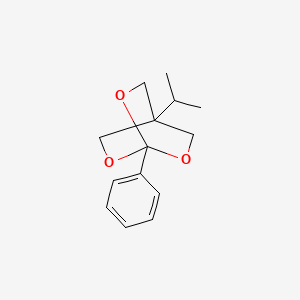
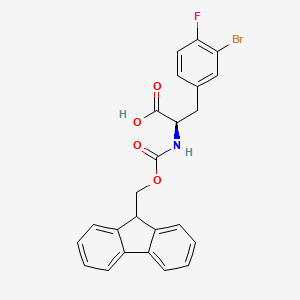
![Diethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate](/img/structure/B15233885.png)
![rel-(4aR,7aR)-tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/structure/B15233888.png)


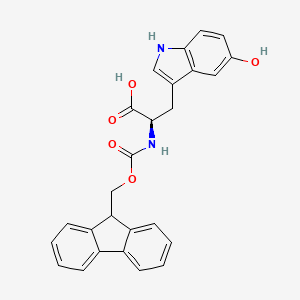
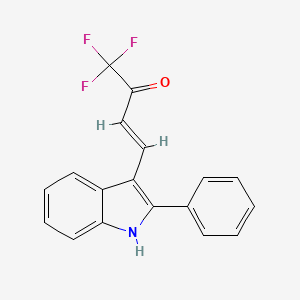
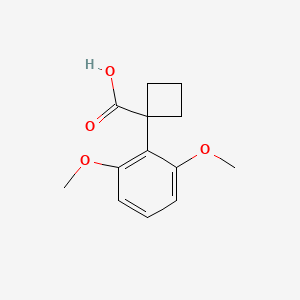
![4-Fluoro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15233928.png)
